Ethyl 3-ethoxy-2-butenoate
Overview
Description
Ethyl 3-ethoxy-2-butenoate, also known as 2-butenoic acid, 3-ethoxy-, ethyl ester, is an organic compound with the molecular formula C8H14O3. It is an ester derived from 2-butenoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxy-2-butenoate can be synthesized through the esterification of 2-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 2-butenoic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from other by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: 3-ethoxy-2-butenoic acid.
Reduction: 3-ethoxy-2-butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxy-2-butenoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-2-butenoate involves its reactivity as an ester. In hydrolysis reactions, it is cleaved by water or enzymes to produce 2-butenoic acid and ethanol. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as ester hydrolysis catalyzed by esterases in biological systems .
Comparison with Similar Compounds
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Ethyl propanoate: Similar in structure but with a different alkyl chain length.
Uniqueness: Ethyl 3-ethoxy-2-butenoate is unique due to its conjugated double bond and ethoxy substituent, which confer distinct reactivity and properties compared to other esters. This makes it valuable in specific synthetic applications where these features are advantageous .
Properties
CAS No. |
998-91-4 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl (Z)-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-10-7(3)6-8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6- |
InChI Key |
ZOCYCSPSSNMXBU-SREVYHEPSA-N |
Isomeric SMILES |
CCO/C(=C\C(=O)OCC)/C |
SMILES |
CCOC(=CC(=O)OCC)C |
Canonical SMILES |
CCOC(=CC(=O)OCC)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3-ethoxybut-2-enoate in the synthesis of 5,6-dihydro-6,6-disubstituted pyran-2-ones?
A1: Ethyl 3-ethoxybut-2-enoate serves as a crucial starting material in the synthesis of 5,6-dihydro-6,6-disubstituted pyran-2-ones. [] The reaction involves a combination of Lewis acid and base catalysts. The Lewis base, LDA (lithium diisopropylamide), activates Ethyl 3-ethoxybut-2-enoate by deprotonating its acidic alpha-hydrogen. This activated form then reacts with a ketone, activated by a Lewis acid (BF3·Et2O or InBr3), leading to a series of reactions that ultimately form the desired pyran-2-one ring structure.
Q2: What are the advantages of this synthetic approach using Ethyl 3-ethoxybut-2-enoate compared to other methods for synthesizing similar compounds?
A2: The research highlights several advantages of using Ethyl 3-ethoxybut-2-enoate in this specific synthetic route:
- High Efficiency: The reaction boasts excellent yields, reaching up to 99%, indicating a highly efficient conversion of starting materials to the desired product. []
- Mild Conditions: The reaction proceeds under mild conditions, suggesting a wider range of functional group tolerance and potential for broader applications. []
- Versatile Substrate Scope: The method accommodates a variety of ketones, including aromatic, aliphatic, and heterocyclic variations, highlighting the versatility of Ethyl 3-ethoxybut-2-enoate as a starting material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.